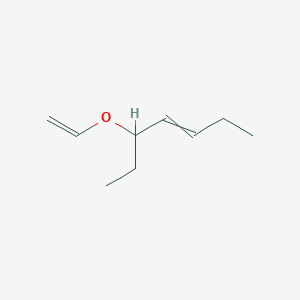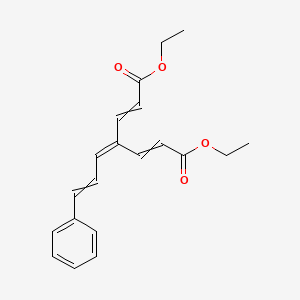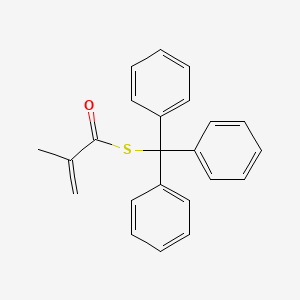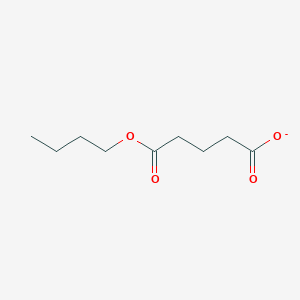![molecular formula C17H19NO2 B14363780 2-Hydroxy-N-[4-(2-methylpropyl)phenyl]benzamide CAS No. 95480-02-7](/img/structure/B14363780.png)
2-Hydroxy-N-[4-(2-methylpropyl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-N-[4-(2-methylpropyl)phenyl]benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as anti-inflammatory and analgesic agents. This compound is characterized by the presence of a hydroxyl group and a benzamide moiety, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-N-[4-(2-methylpropyl)phenyl]benzamide typically involves the reaction of 2-hydroxybenzoic acid with 4-(2-methylpropyl)aniline. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve refluxing the reactants in an organic solvent such as dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-N-[4-(2-methylpropyl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The benzamide moiety can be reduced to form an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products
Oxidation: Formation of 2-hydroxy-N-[4-(2-methylpropyl)phenyl]benzoic acid.
Reduction: Formation of 2-hydroxy-N-[4-(2-methylpropyl)phenyl]benzylamine.
Substitution: Formation of various substituted benzamides depending on the electrophile used.
Aplicaciones Científicas De Investigación
2-Hydroxy-N-[4-(2-methylpropyl)phenyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as an anti-inflammatory and analgesic agent.
Medicine: Investigated for its potential use in the treatment of various inflammatory conditions.
Industry: Used in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-N-[4-(2-methylpropyl)phenyl]benzamide involves its interaction with specific molecular targets in the body. The hydroxyl group and benzamide moiety allow the compound to bind to enzymes and receptors involved in inflammatory pathways. This binding inhibits the activity of these enzymes, leading to a reduction in inflammation and pain.
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxyibuprofen: Another benzamide derivative with anti-inflammatory properties.
2-Hydroxy-4-(2-hydroxyethoxy)-2-methylpropiophenone: Used as a photo-initiator in polymer synthesis.
2-Hydroxy-2-methyl-1-[4-(2-hydroxyethoxy)phenyl]propan-1-one: Used in the synthesis of hydrophobic polyurethane sponges.
Uniqueness
2-Hydroxy-N-[4-(2-methylpropyl)phenyl]benzamide is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and biological properties. Its combination of a hydroxyl group and a benzamide moiety makes it particularly effective in binding to molecular targets involved in inflammation.
Propiedades
Número CAS |
95480-02-7 |
|---|---|
Fórmula molecular |
C17H19NO2 |
Peso molecular |
269.34 g/mol |
Nombre IUPAC |
2-hydroxy-N-[4-(2-methylpropyl)phenyl]benzamide |
InChI |
InChI=1S/C17H19NO2/c1-12(2)11-13-7-9-14(10-8-13)18-17(20)15-5-3-4-6-16(15)19/h3-10,12,19H,11H2,1-2H3,(H,18,20) |
Clave InChI |
LDAGQPJUKHCQOV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(Benzylsulfanyl)butoxy]benzene](/img/structure/B14363703.png)

![1-[3-(Ethanesulfonyl)propoxy]-4-(2-methylbutan-2-yl)benzene](/img/structure/B14363713.png)







![1,11-Dimethyl-3,6,9,12,15,18,20,23-octaoxabicyclo[9.7.6]tetracosane](/img/structure/B14363753.png)



